7-Bromo-3-(bromomethyl)isoquinoline

Description

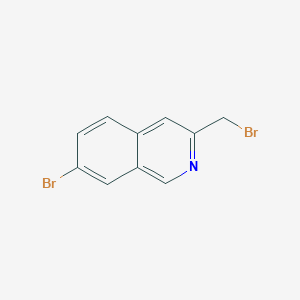

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H7Br2N |

|---|---|

Molecular Weight |

300.98 g/mol |

IUPAC Name |

7-bromo-3-(bromomethyl)isoquinoline |

InChI |

InChI=1S/C10H7Br2N/c11-5-10-4-7-1-2-9(12)3-8(7)6-13-10/h1-4,6H,5H2 |

InChI Key |

BFGHQIRNHYAYIR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC2=CN=C(C=C21)CBr)Br |

Origin of Product |

United States |

Reactivity and Advanced Transformation Chemistry of 7 Bromo 3 Bromomethyl Isoquinoline

Reactivity of the Aryl Bromine Atom at C-7

The bromine atom attached to the C-7 position of the isoquinoline (B145761) ring is a key functional handle for introducing molecular diversity. Its reactivity is primarily exploited through transition metal-catalyzed cross-coupling reactions, although other pathways can be envisioned.

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Negishi)

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. nih.govyonedalabs.com The C-7 aryl bromide of the isoquinoline scaffold is an excellent electrophile for such transformations. acs.orgnih.gov

Suzuki-Miyaura Coupling: This reaction pairs the aryl bromide with an organoboron species, typically a boronic acid or ester, to form a new carbon-carbon bond. nih.govwikipedia.org The general mechanism involves the oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by transmetalation with the boronic acid derivative and reductive elimination to yield the coupled product and regenerate the catalyst. yonedalabs.comuwindsor.ca A variety of bases, such as potassium carbonate, cesium carbonate, and potassium phosphate, are used to facilitate the transmetalation step. wikipedia.org The reaction is valued for its mild conditions and tolerance of a wide range of functional groups. nih.gov

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between the C-7 aryl bromide and a terminal alkyne. organic-chemistry.org This transformation is typically co-catalyzed by palladium and copper(I) salts in the presence of an amine base. organic-chemistry.orgnih.gov The reaction allows for the introduction of alkynyl moieties, which are valuable synthons for further chemical manipulation. mdpi.com Copper-free Sonogashira protocols have also been developed to circumvent issues associated with the copper co-catalyst. organic-chemistry.orgpitt.edu

Negishi Coupling: The Negishi coupling involves the reaction of the aryl bromide with an organozinc reagent, catalyzed by a palladium or nickel complex. wikipedia.orgorganic-chemistry.org This reaction is known for its high functional group tolerance and the ability to couple sp³, sp², and sp hybridized carbon atoms. wikipedia.org While highly effective, the air and moisture sensitivity of organozinc reagents can be a practical limitation compared to the more stable boronic acids used in Suzuki couplings. wikipedia.org

Table 1: Representative Conditions for Transition Metal-Catalyzed Cross-Coupling Reactions at C-7

| Coupling Reaction | Coupling Partner | Catalyst System | Base | Solvent | Typical Conditions |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Aryl/Alkyl Boronic Acid/Ester | Pd(PPh₃)₄, PdCl₂(dppf) | K₂CO₃, Cs₂CO₃, K₃PO₄ | Dioxane/H₂O, Toluene, DMF | Heating (e.g., 80-100 °C) nih.govwikipedia.org |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI | Et₃N, Piperidine | THF, DMF | Room Temp. to Heating organic-chemistry.orgnih.gov |

| Negishi | Organozinc Reagent (R-ZnX) | Pd(PPh₃)₄, Ni(acac)₂ | - (Reagent is basic) | THF, Dioxane | Room Temp. to Heating wikipedia.orgorganic-chemistry.org |

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org For SNAr to occur, the aromatic ring must be activated by electron-withdrawing groups, typically positioned ortho or para to the leaving group. wikipedia.orgyoutube.com In the case of 7-bromo-isoquinoline derivatives, the inherent electron-withdrawing nature of the nitrogen-containing heterocyclic ring system can facilitate nucleophilic attack, particularly when further activated. youtube.com The reaction proceeds through an addition-elimination mechanism involving a stabilized Meisenheimer complex intermediate. wikipedia.org However, some studies suggest that certain SNAr reactions may proceed through a concerted mechanism. nih.gov While less common than cross-coupling for aryl bromides unless strongly activated, pathways involving potent nucleophiles or specific reaction conditions could lead to substitution at the C-7 position. nih.gov

Dearomatization Strategies and Rearrangements Involving C-7 Position

Dearomatization reactions transform a flat, aromatic system into a three-dimensional, saturated or partially saturated ring system, which is a valuable strategy for accessing complex molecular architectures. nih.govacs.org These transformations are challenging due to the energetic cost of disrupting the aromatic stabilization. acs.org For isoquinolines, dearomatization can be achieved through various methods, including reduction, transition-metal catalysis, or the use of aryne intermediates. nih.govacs.orgrsc.org While specific examples involving the C-7 bromide of 7-bromo-3-(bromomethyl)isoquinoline are not prevalent, general principles can be applied. The C-7 position can be involved in skeletal rearrangements, potentially triggered by the formation of reactive intermediates or under photocatalytic conditions, leading to novel heterocyclic frameworks like indole-methylquinoline hybrids. acs.org Anion-binding catalysis has also been employed for the enantioselective dearomatization of isoquinolines. nih.govrsc.org

Reactivity of the Benzylic Bromomethyl Group at C-3

The bromomethyl group at the C-3 position is a highly reactive benzylic halide. Its primary mode of reactivity is through nucleophilic substitution, where the bromide ion acts as an excellent leaving group.

Nucleophilic Displacement Reactions (SN2-type transformations)

The carbon atom of the bromomethyl group is highly electrophilic and susceptible to attack by a wide range of nucleophiles in a classic SN2 reaction. youtube.com This reaction proceeds via a concerted mechanism involving "backside attack" by the nucleophile, leading to inversion of configuration if the carbon were chiral. masterorganicchemistry.comyoutube.com The bimolecular nature of the reaction means its rate is dependent on the concentrations of both the substrate and the nucleophile. youtube.com The reactivity is enhanced by the benzylic nature of the carbon, which stabilizes the transition state. A variety of nucleophiles, including amines, thiols, alcohols, and carbanions, can be used to displace the bromide, providing a straightforward method for introducing diverse functional groups at the C-3 methyl position.

Generation of Reactive Intermediates (e.g., Quaternary Ammonium (B1175870) Salts, Ylides) from the Bromomethyl Moiety

The high reactivity of the bromomethyl group makes it an excellent precursor for generating various reactive intermediates.

Quaternary Ammonium Salts: Reaction of the bromomethyl group with tertiary amines readily yields quaternary ammonium salts. nih.govsacheminc.com These salts are permanently charged ionic compounds with applications as phase-transfer catalysts, antimicrobials, and synthetic intermediates. sacheminc.commdpi.comnih.gov The formation is a straightforward SN2 reaction where the tertiary amine acts as the nucleophile.

Ylides: The bromomethyl group can be used to generate phosphorus ylides (in a Wittig-type reaction) or sulfur ylides. For instance, reaction with triphenylphosphine (B44618) would first form a phosphonium (B103445) salt. Subsequent treatment with a strong base would deprotonate the carbon adjacent to the phosphorus, yielding a phosphorus ylide. These ylides are powerful nucleophiles used in organic synthesis, most notably for the conversion of aldehydes and ketones into alkenes.

Table 2: Reactivity of the C-3 Bromomethyl Group

| Reaction Type | Reagent | Product Type | Mechanism |

|---|---|---|---|

| Nucleophilic Substitution | Amines (R-NH₂), Thiols (R-SH), Alcohols (R-OH) | Substituted Aminomethyl, Thiomethyl, Alkoxymethyl Isoquinolines | SN2 youtube.com |

| Quaternization | Tertiary Amines (R₃N) | Quaternary Ammonium Salts nih.gov | SN2 |

| Phosphonium Salt Formation | Triphenylphosphine (PPh₃) | (Isoquinolin-3-ylmethyl)triphenylphosphonium bromide | SN2 |

Intramolecular Cyclization Reactions Involving the Bromomethyl Unit

The presence of a reactive bromomethyl group at the C-3 position of the isoquinoline nucleus provides a strategic handle for the construction of novel polycyclic systems through intramolecular cyclization reactions. This approach is particularly valuable for the synthesis of fused heterocyclic structures and cyclophanes incorporating the isoquinoline moiety.

One of the prominent applications of the bromomethyl functionality is in the synthesis of cyclophanes. By reacting this compound with a suitable bis-nucleophilic linking agent, a macrocyclic structure can be formed. For instance, reaction with a dithiol or a diaminophenol under high-dilution conditions can lead to the formation of new ring systems. The general strategy involves the initial substitution of the highly reactive bromomethyl group, followed by a second substitution or a cross-coupling reaction involving the C-7 bromine atom to complete the macrocyclization.

While specific examples utilizing this compound for cyclophane synthesis are not extensively documented in the literature, the principle can be illustrated by analogy to similar systems. The key to a successful intramolecular cyclization is often the careful selection of the linker and reaction conditions to favor the formation of the desired macrocycle over polymerization.

| Starting Material Analogue | Linker/Reagent | Product Type | Key Transformation | Reference Analogy |

| 1,3-Diallylindole | Grubbs' Catalyst | Indole-containing cyclophane | Ring-Closing Metathesis (RCM) | beilstein-journals.org |

| 1,1'-Diacetylferrocene | Dimethylamine/TiCl4 | biointerfaceresearch.comFerrocenophane | Intramolecular Mannich Reaction | beilstein-journals.org |

| Aromatic Dicarboxylic Acids | α,ω-Alka-nZ,(n+4)Z-dienediols | Polyaromatic Macrolactones | Intermolecular Cyclocondensation | acs.org |

These examples, while not directly involving this compound, demonstrate the feasibility of using bifunctional building blocks to construct complex cyclic architectures through intramolecular cyclization strategies. The bromomethyl group in the target compound serves as a potent electrophile for initiating such cyclization cascades.

Orthogonal Reactivity and Chemoselectivity Considerations in Dual-Halogenated Isoquinolines

The differential reactivity of the C-Br bond at the aromatic C-7 position and the C-Br bond of the bromomethyl group at C-3 is a cornerstone of the synthetic utility of this compound. This difference allows for orthogonal, or selective, functionalization of the two positions, enabling the stepwise introduction of various substituents.

Generally, the benzylic bromide of the bromomethyl group is significantly more reactive towards nucleophilic substitution than the aryl bromide. This is due to the stabilization of the resulting carbocation intermediate by the adjacent aromatic ring. Consequently, nucleophiles will preferentially attack the bromomethyl carbon.

Conversely, the C-7 aryl bromide is more susceptible to transformations catalyzed by transition metals, such as palladium-catalyzed cross-coupling reactions. The reactivity order in such couplings is typically C-I > C-Br > C-Cl, making the C-7 bromine a suitable handle for reactions like Suzuki, Sonogashira, and Heck couplings. ambeed.com

This chemoselectivity allows for a modular approach to the synthesis of complex isoquinoline derivatives. For instance, the bromomethyl group can first be converted to another functional group via nucleophilic substitution, and the resulting product can then undergo a palladium-catalyzed cross-coupling at the C-7 position.

| Reaction Type | Reagent/Catalyst | Position of Reactivity | Product Type | Reference Analogy |

| Nucleophilic Substitution | Various Nucleophiles | C-3 (Bromomethyl) | 3-Substituted-7-bromoisoquinolines | General Knowledge |

| Suzuki Cross-Coupling | Arylboronic acid, Pd catalyst | C-7 | 7-Aryl-3-(bromomethyl)isoquinolines | researchgate.net |

| Sonogashira Cross-Coupling | Terminal alkyne, Pd/Cu catalyst | C-7 | 7-Alkynyl-3-(bromomethyl)isoquinolines | researchgate.net |

| Heck Cross-Coupling | Alkene, Pd catalyst | C-7 | 7-Alkenyl-3-(bromomethyl)isoquinolines | researchgate.net |

The ability to selectively functionalize either the C-3 side chain or the C-7 position of the isoquinoline core opens up a vast chemical space for the design and synthesis of novel compounds with potential applications in medicinal chemistry and materials science.

Cascade and Tandem Reactions Utilizing Both Halogen Centers for Complex Molecule Assembly

The presence of two reactive halogen centers in this compound makes it an ideal substrate for cascade or tandem reactions, where multiple bond-forming events occur in a single synthetic operation. Such processes are highly efficient and atom-economical, allowing for the rapid construction of complex molecular architectures from relatively simple starting materials.

A hypothetical cascade reaction could involve an initial palladium-catalyzed cross-coupling at the C-7 position, followed by an intramolecular cyclization involving the bromomethyl group. For example, a Suzuki coupling with an ortho-aminophenylboronic acid could introduce an aniline (B41778) moiety at C-7. Subsequent intramolecular N-alkylation would then lead to the formation of a fused polycyclic system.

Another possibility is a tandem reaction sequence where both halogen atoms are sequentially replaced in a one-pot procedure. This could involve a selective cross-coupling at C-7, followed by the addition of a second set of reagents to functionalize the bromomethyl group without the need for intermediate purification.

While specific examples of cascade reactions starting from this compound are not prevalent in the literature, the concept is well-established in the synthesis of other heterocyclic systems. acs.orgnih.gov For instance, palladium-catalyzed tandem reactions have been used to synthesize isoquinolines from functionalized alkylnitriles and arylboronic acids. nih.gov

| Reaction Sequence | Reagents/Catalysts | Intermediate/Product Type | Key Transformations | Reference Analogy |

| Tandem Allylation/Intramolecular Amination | Allyl acetate (B1210297), Benzylamine, Pd catalyst | Isoquinoline scaffold | C-C and C-N bond formation | nih.gov |

| Tandem Radical Cyclization/Deprotonation | Aryl indoles, Dioxolane, TBPB oxidant | Dioxolanyl adduct of isoquinoline | C-C bond formation, cyclization | nih.gov |

| Cascade Double Annulation | ortho-Alkynyl quinone methide, Pd catalyst | Dihydrocyclopenta[b]chromenes | Conjugate addition, annulation, migratory insertion | acs.org |

These examples highlight the power of cascade and tandem reactions in rapidly building molecular complexity. The dual reactivity of this compound makes it a promising candidate for the development of novel cascade strategies for the synthesis of unique and complex heterocyclic compounds.

Mechanistic Investigations and Theoretical Underpinnings of 7 Bromo 3 Bromomethyl Isoquinoline Chemistry

Elucidation of Reaction Pathways for Synthesis and Transformations

The synthesis of 7-bromo-3-(bromomethyl)isoquinoline is not a trivial one-step process but rather a multi-step sequence that begins with the construction of the 7-bromoisoquinoline (B118868) core. One documented pathway involves a modified Sandmeyer-type reaction. google.com This commences with the diazotization of 7-aminoisoquinoline using tert-butyl nitrite (B80452) in a non-aqueous solvent like dibromoethane. The resulting diazonium salt is then subjected to bromination, with benzyltrimethylammonium (B79724) bromide acting as a bromide source and phase-transfer catalyst, to yield 7-bromoisoquinoline. google.com An alternative approach to the 7-bromoisoquinoline scaffold starts from 1,2,3,4-tetrahydroisoquinoline (B50084), which undergoes oxidation, nitration to introduce a nitro group at the 7-position, followed by reduction to the corresponding 7-aminoisoquinoline, which can then be funneled into the aforementioned diazotization/bromination sequence. google.com

Once the 7-bromoisoquinoline is obtained, the introduction of the bromomethyl group at the 3-position can be envisioned through radical halogenation, although specific literature for this direct transformation is scarce.

The transformations of this compound are characteristic of reactive benzylic halides. The primary reaction pathway is nucleophilic substitution, where the bromine atom of the bromomethyl group is displaced by a variety of nucleophiles. This reactivity is enhanced by the benzylic nature of the carbon, which stabilizes the transition state of both S_N1 and S_N2 reactions. harvard.edunih.gov While specific examples for the 7-bromo-3-(bromomethyl) isomer are not extensively documented in readily available literature, analogous transformations of similar isomers, such as 6-bromo-1-(chloromethyl)isoquinoline, have been reported. These include reactions with amines to form substituted aminomethylisoquinolines, which are precursors to compounds with biological activity. nih.gov The general reactivity suggests that this compound can be readily converted to a variety of derivatives, including ethers (via reaction with alkoxides), thioethers (via reaction with thiolates), azides (via reaction with azide (B81097) salts), and can be used in Friedel-Crafts type alkylations. libretexts.orgmasterorganicchemistry.comorganic-chemistry.orgrsc.org

Role of Catalysts and Reagents in Mediating Reaction Mechanisms

The synthesis and transformation of this compound and its precursors are heavily reliant on the specific roles of various catalysts and reagents.

In the synthesis of the 7-bromoisoquinoline core via diazotization, tert-butyl nitrite serves as the diazotizing agent in a non-aqueous medium. google.com Unlike traditional Sandmeyer reactions that use sodium nitrite in aqueous acid, tert-butyl nitrite allows for milder reaction conditions and avoids the use of strong acids, which can be advantageous for sensitive substrates. google.com The reaction proceeds through the formation of a nitrosonium ion equivalent which reacts with the primary amino group of 7-aminoisoquinoline to form a diazonium salt.

Benzyltrimethylammonium bromide in this synthetic route plays a dual role. It serves as a source of bromide ions and also acts as a phase-transfer catalyst (PTC) . google.com As a PTC, it facilitates the transfer of the bromide anion from a solid or aqueous phase to the organic phase where the reaction with the diazonium salt occurs, thereby increasing the reaction rate and efficiency. nih.gov

For transformations involving the isoquinoline (B145761) ring itself, such as cross-coupling reactions, palladium catalysts are pivotal. While not specifically detailed for this compound, related bromo-substituted isoquinolines can undergo Suzuki or other palladium-catalyzed cross-coupling reactions to form C-C bonds at the 7-position, introducing alkyl, aryl, or other organic moieties.

In the subsequent nucleophilic substitution reactions of the bromomethyl group, the choice of base is critical when the nucleophile is an alcohol or thiol. A non-nucleophilic strong base is required to deprotonate the nucleophile to form the more reactive alkoxide or thiolate without competing in the substitution reaction itself.

Computational Chemistry Studies on Reaction Energetics, Transition States, and Intermediates

While specific computational studies on this compound are not prevalent in the literature, theoretical investigations of related systems provide significant insights into its reactivity.

Reaction Energetics and Transition States: Computational studies, often employing Density Functional Theory (DFT), on the nucleophilic substitution of benzyl (B1604629) bromides indicate that the reactivity is largely governed by the intrinsic electrostatic interaction between the reacting fragments. The aromatic ring stabilizes the transition state, leading to the well-known benzylic acceleration of S_N reactions. For this compound, the electron-withdrawing nature of the bromine atom at the 7-position and the nitrogen atom in the isoquinoline ring would influence the charge distribution in the molecule and thus the energetics of the substitution at the bromomethyl group.

Intermediates: In the case of an S_N1 mechanism, the stability of the resulting benzylic carbocation is a key factor. The isoquinoline ring system can effectively delocalize the positive charge of the carbocation intermediate through resonance. DFT calculations can model the structure and stability of this carbocation, as well as the transition states leading to and from it.

The following table summarizes predicted physicochemical properties for the related compound 7-bromoisoquinoline, which can serve as a basis for more complex computational models of its derivatives.

| Property | Value |

| Molecular Formula | C₉H₆BrN |

| Molecular Weight | 208.05 g/mol |

| XLogP3 | 2.9 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 1 |

| Rotatable Bond Count | 0 |

| Exact Mass | 206.96836 Da |

| Monoisotopic Mass | 206.96836 Da |

| Topological Polar Surface Area | 12.9 Ų |

| Heavy Atom Count | 11 |

| Formal Charge | 0 |

| Complexity | 138 |

This data is for the parent compound 7-bromoisoquinoline and is provided for reference.

Analysis of Regioselectivity and Stereoselectivity in Reactions Involving this compound

Regioselectivity: In the synthesis of the 7-bromoisoquinoline precursor, regioselectivity is a major consideration. The electrophilic bromination of the isoquinoline ring can potentially lead to substitution at various positions. The directing effects of any existing substituents and the reaction conditions, such as temperature and the choice of brominating agent and solvent, are crucial in controlling the position of bromination. For instance, in the synthesis of 5-bromoisoquinoline, careful temperature control is necessary to suppress the formation of the 8-bromo isomer. orgsyn.org The synthesis of 7-bromoisoquinoline from 7-aminoisoquinoline via diazotization inherently ensures the bromine is placed at the desired 7-position.

When this compound undergoes further reactions, such as nucleophilic aromatic substitution (S_NAr) on the isoquinoline ring, the existing bromo and bromomethyl groups, along with the nitrogen atom, will direct the incoming nucleophile. The electron-withdrawing nature of these groups would typically direct nucleophilic attack to electron-deficient positions of the ring.

Stereoselectivity: The reactions involving the bromomethyl group of this compound can lead to the formation of a new stereocenter if the incoming nucleophile is attached to a chiral moiety or if the reaction itself is stereospecific. The benzylic carbon of the bromomethyl group is prochiral. Nucleophilic substitution at this carbon can proceed via an S_N1 or S_N2 mechanism.

S_N2 Mechanism: This pathway would proceed with inversion of configuration if a chiral starting material were used. For a prochiral center, the attack of a nucleophile would lead to a specific stereoisomer depending on the trajectory of the attack, which can be influenced by the steric bulk of the substituents on the isoquinoline ring.

S_N1 Mechanism: This pathway involves the formation of a planar carbocation intermediate. A subsequent attack by a nucleophile can occur from either face, which would typically lead to a racemic mixture of enantiomers. However, the surrounding molecular environment could potentially influence the approach of the nucleophile, leading to some degree of stereoselectivity.

The choice between an S_N1 and S_N2 pathway is influenced by factors such as the nature of the nucleophile, the solvent, and the stability of the potential carbocation. Primary benzylic halides like this compound can undergo both S_N1 and S_N2 reactions.

Strategic Applications of 7 Bromo 3 Bromomethyl Isoquinoline in Complex Chemical Synthesis

Utilization as a Versatile Building Block for Diverse Heterocyclic Scaffolds

The dual reactivity of 7-Bromo-3-(bromomethyl)isoquinoline, stemming from its two distinct bromine substituents, makes it an exceptional starting material for the synthesis of a wide array of heterocyclic compounds. The bromomethyl group at the C3 position is highly susceptible to nucleophilic substitution, allowing for the introduction of various functionalities. Simultaneously, the bromine atom at the C7 position is amenable to a range of cross-coupling reactions, such as the Suzuki-Miyaura coupling. This orthogonal reactivity enables a stepwise and controlled elaboration of the isoquinoline (B145761) core.

For instance, the C7-bromo substituent can be readily transformed through coupling reactions to introduce aryl, heteroaryl, or alkyl groups, thereby expanding the molecular diversity. nih.gov Concurrently, the C3-bromomethyl group can react with a variety of nucleophiles, including amines, thiols, and alcohols, to construct new heterocyclic rings fused to or appended from the isoquinoline framework. This strategic approach has been employed to generate complex polycyclic systems with potential applications in medicinal chemistry and materials science.

The versatility of this building block is further highlighted by the ability to selectively functionalize one position while leaving the other intact for subsequent transformations. This controlled reactivity is crucial for the efficient and convergent synthesis of complex target molecules.

Precursor for the Development of Advanced Organic Materials and Functional Molecules

The inherent properties of the isoquinoline ring system, combined with the synthetic handles provided by the bromo substituents, position this compound as a key precursor for advanced organic materials. The planarity and aromaticity of the isoquinoline core contribute to favorable π-π stacking interactions, a desirable feature in the design of organic semiconductors and other functional materials.

By strategically modifying the C3 and C7 positions, chemists can fine-tune the electronic and photophysical properties of the resulting molecules. For example, the introduction of electron-donating or electron-withdrawing groups through cross-coupling reactions at the C7 position can modulate the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Similarly, derivatization of the C3-bromomethyl group can be used to attach the isoquinoline unit to polymer backbones or other molecular scaffolds, leading to the creation of novel functional polymers and dendrimers. The synthesis of such materials from substituted isoquinolines is an active area of research. thieme-connect.de

Role as a Ligand or Precursor to Ligands for Transition Metal Catalysis

The nitrogen atom within the isoquinoline ring, along with the potential for introducing other coordinating atoms through functionalization of the bromo substituents, makes this compound an attractive scaffold for the design of ligands in transition metal catalysis. google.com Ligands play a critical role in determining the activity, selectivity, and stability of a catalyst.

The C3-bromomethyl group can be readily converted into a variety of donor groups, such as phosphines, amines, or N-heterocyclic carbenes (NHCs), which can then coordinate to a transition metal center. The C7-bromo substituent offers a site for further modification to tune the steric and electronic properties of the ligand, thereby influencing the catalytic performance. For example, the introduction of bulky groups at the C7 position can create a specific steric environment around the metal center, which can be beneficial for controlling the stereoselectivity of a reaction. The development of novel ligands based on isoquinoline frameworks is a continuous effort in the field of catalysis. emory.edu

Application in the Chemical Synthesis of Fluorescent Probes and Imaging Agents

The isoquinoline core is a known fluorophore, and its derivatives are often fluorescent. This intrinsic property, coupled with the synthetic versatility of this compound, has led to its use in the development of fluorescent probes and imaging agents. These tools are invaluable for visualizing and studying biological processes at the molecular level.

By attaching specific recognition motifs to the isoquinoline scaffold via the C3-bromomethyl or C7-bromo positions, researchers can create probes that selectively bind to target biomolecules, such as enzymes or receptors. nih.gov Upon binding, a change in the fluorescence properties of the isoquinoline core, such as an increase in intensity or a shift in the emission wavelength, can be observed. This "turn-on" or ratiometric response allows for the sensitive and selective detection of the target analyte. The ability to introduce a variety of functional groups through the bromo substituents enables the rational design of probes with tailored properties for specific imaging applications. mdpi.com

Integration into Parallel Synthesis and Chemical Library Diversification Strategies

The demand for new drug candidates and functional materials has driven the development of high-throughput synthesis and screening methods. Parallel synthesis and the creation of chemical libraries are key strategies in this endeavor. The predictable and versatile reactivity of this compound makes it an ideal building block for these approaches. nih.govorganic-chemistry.orgharvard.edu

Starting from this single precursor, a large and diverse library of compounds can be rapidly generated by reacting it with a wide range of different nucleophiles and cross-coupling partners in a parallel format. For example, a plate of 96 different amines can be reacted with this compound to produce 96 unique C3-amino-substituted isoquinolines. These can then be further diversified by performing a Suzuki-Miyaura coupling at the C7 position with a library of boronic acids. This combinatorial approach allows for the efficient exploration of a vast chemical space, increasing the probability of discovering molecules with desired biological activities or material properties.

Future Directions and Emerging Research Avenues in 7 Bromo 3 Bromomethyl Isoquinoline Chemistry

Development of Sustainable and Green Synthetic Methodologies

The future synthesis of 7-Bromo-3-(bromomethyl)isoquinoline and its derivatives will increasingly prioritize green chemistry principles to minimize environmental impact and enhance safety. Traditional routes often rely on hazardous reagents and harsh conditions, prompting a shift towards more sustainable alternatives.

Eco-friendly brominating agents are a key area of development. Reagents comprised of bromide-bromate salts are gaining attention as they generate only aqueous sodium chloride as waste. cambridgescholars.com The in-situ generation of bromine from the oxidation of bromide sources is another promising green approach. For instance, methods using hydrogen peroxide in aqueous acetic acid can provide an environmentally benign way to generate the brominating species X⁺ (where X = Br). acs.org Such systems avoid the use of bulk molecular bromine, which is highly toxic and corrosive. nih.gov

Catalytic methods represent a significant leap forward in the sustainable synthesis and functionalization of the isoquinoline (B145761) scaffold. nih.govnih.govacs.org Research is moving towards rhodium(III)-catalyzed C-H activation and annulation reactions, which allow for the construction of the isoquinoline core from simpler precursors without the need for external oxidants. acs.org Palladium-catalyzed reactions, such as the α-arylation of ketone enolates, offer modular and convergent routes to polysubstituted isoquinolines, providing a framework for introducing diversity around the core structure in a regiocontrolled manner. nih.gov These catalytic systems reduce waste and increase atom economy, aligning with the core tenets of green chemistry.

| Green Chemistry Approach | Description | Potential Advantage for Synthesis |

| Eco-Friendly Reagents | Use of bromide-bromate salts or in-situ generation of bromine from H₂O₂/HBr. cambridgescholars.comacs.org | Reduces use of toxic molecular bromine and minimizes hazardous waste. |

| Catalytic C-H Activation | Rh(III)-catalyzed annulation of benzamides or similar precursors to build the isoquinoline ring. acs.org | High atom economy, avoids pre-functionalization, and reduces the need for stoichiometric oxidants. |

| Modular Catalytic Synthesis | Palladium-catalyzed multi-component reactions combining aryl bromides, ketones, and electrophiles. nih.govnih.govsigmaaldrich.com | Allows for convergent and flexible synthesis of complex isoquinolines from simple starting materials. |

Exploration of Novel Reactivity Patterns for the Bromine Substituents under Unconventional Conditions

The presence of two chemically distinct C-Br bonds in this compound offers a rich playground for exploring selective transformations under unconventional reaction conditions. Future research will focus on harnessing energy sources like light, sound, and mechanical force to unlock novel reactivity that is difficult to achieve with classical thermal methods.

Photochemistry is expected to play a crucial role. Visible-light-mediated reactions can generate radicals under mild conditions, enabling unique C-H functionalization pathways that diverge from traditional Minisci-type reactions. researchgate.netnih.gov For this compound, photochemical activation could selectively generate a benzylic radical at the bromomethyl position, allowing for coupling reactions that leave the C7-bromo substituent intact. This approach could also facilitate novel hydrosilylation or hydroxyalkylation reactions. nih.govnih.gov

Sonochemistry , the application of high-intensity ultrasound, creates localized hot spots with extreme temperatures and pressures, accelerating reactions and enabling unique chemical transformations. researchgate.netnih.govrsc.org This technique can enhance reaction rates and selectivity in heterocyclic synthesis, potentially offering a method to differentiate the reactivity of the two bromine atoms or to drive reactions to completion under milder bulk conditions. researchgate.netnih.gov

Mechanochemistry , which uses mechanical force (e.g., ball milling) to induce chemical reactions, is an emerging green technique that often proceeds in the absence of bulk solvents. beilstein-journals.orgnih.gov This method has been successfully applied to the selective halogenation of other aromatic systems. beilstein-journals.orgnih.gov For this compound, mechanochemical activation could offer a solvent-free pathway for selective substitution reactions, potentially influenced by the solid-state packing of the molecule and leading to different product profiles compared to solution-phase chemistry.

Integration of Synthetic Pathways into Flow Chemistry Systems for Enhanced Efficiency

Flow chemistry, where reactions are performed in continuous-flowing streams rather than in batches, is set to revolutionize the synthesis of complex molecules like this compound. This technology offers superior control over reaction parameters, enhanced safety, and improved scalability.

A key application will be in handling hazardous reagents and reactions, such as brominations. The in-situ generation of molecular bromine in a flow reactor, immediately followed by its reaction with the substrate and a subsequent quench, significantly improves safety by minimizing the amount of the hazardous substance present at any given time. nih.gov This approach is ideal for the synthesis of brominated heterocycles. nih.gov Flow systems have already been demonstrated for the synthesis of quinolines and related heterocycles, showing higher productivity and efficiency compared to batch processes. researchgate.net

Furthermore, multi-step syntheses can be "telescoped" in continuous flow systems, where the product of one reaction is directly fed into the next reactor without intermediate purification. researchgate.net This approach can be applied to the synthesis and subsequent functionalization of the isoquinoline core, dramatically increasing efficiency and reducing waste. rsc.org The integration of photochemical reactors into flow systems also allows for scalable and efficient light-mediated reactions, which would be highly relevant for exploring the novel photochemical reactivity of the target compound. researchgate.net

| Flow Chemistry Application | Benefit for this compound Chemistry |

| In-situ Reagent Generation | Safe handling of hazardous brominating agents by generating them on demand. nih.gov |

| Telescoped Reactions | Combines synthesis and functionalization steps without isolation, improving efficiency. researchgate.net |

| Photochemical Flow Reactors | Enables safe and scalable photochemical reactions for selective functionalization. researchgate.net |

| Enhanced Process Control | Precise control over temperature, pressure, and residence time leads to higher yields and purity. |

Application of Advanced Spectroscopic and Analytical Techniques for Reaction Monitoring and Product Characterization

To fully understand and optimize the complex transformations of this compound, advanced analytical techniques are indispensable. Future research will rely heavily on real-time reaction monitoring and sophisticated structural elucidation methods.

In-situ NMR spectroscopy allows for the direct observation of reacting species within the reaction vessel, providing invaluable mechanistic data. researchgate.net This technique can be used to track the formation of intermediates and products in real-time, helping to unravel complex reaction pathways, such as distinguishing between the reactivity of the aryl and benzylic bromides. researchgate.netresearchgate.netnih.govacs.org Hyperpolarization techniques like Signal Amplification by Reversible Exchange (SABRE) can overcome the low sensitivity of NMR, enabling the monitoring of low-concentration species. researchgate.netnih.govacs.org

Hyphenated mass spectrometry techniques , such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), are powerful tools for separating and identifying components in complex reaction mixtures. bccampus.calongdom.orgijprajournal.comnih.govresearchgate.net Automated reaction profiling systems that couple an LC-MS directly to the reactor can provide data-rich reports on reaction progress, enabling rapid optimization of reaction conditions. acs.org

X-ray crystallography remains the gold standard for unambiguous structure determination. Obtaining crystal structures of this compound derivatives is crucial for confirming regioselectivity in substitution reactions and for understanding the three-dimensional arrangement of the molecules, which can influence reactivity. eurjchem.comresearchgate.net This technique provides definitive proof of the molecular structure and substitution patterns, which is essential when developing selective synthetic methodologies. eurjchem.comresearchgate.net

Q & A

Q. What are the key considerations for optimizing the synthesis of 7-Bromo-3-(bromomethyl)isoquinoline?

The synthesis of brominated isoquinolines often involves halogenation or substitution reactions. For this compound, focus on:

- Precursor selection : Use brominated intermediates like 6-bromoisoquinoline (CAS 34784-05-9) or tetrahydroisoquinoline derivatives (e.g., 7-Bromo-1,2,3,4-tetrahydroisoquinoline, CAS 17680-55-6) as starting materials .

- Reaction conditions : Optimize temperature (e.g., 80–100°C for bromomethylation) and solvent polarity (e.g., DMF or THF) to balance reactivity and stability of the bromomethyl group .

- Purification : Use column chromatography with silica gel and monitor purity via HPLC (>95%) or GC-MS to remove byproducts like dehalogenated derivatives .

Q. How can the purity and stability of this compound be validated experimentally?

- Purity assessment : Combine HPLC (C18 column, acetonitrile/water mobile phase) with UV detection (λ = 254 nm) to quantify impurities. Cross-validate with H NMR integration for structural confirmation .

- Stability testing : Store the compound at 0–6°C in amber vials to prevent photodegradation. Monitor decomposition via TLC over 30 days under ambient and refrigerated conditions .

Q. What spectroscopic techniques are most effective for characterizing brominated isoquinolines?

- NMR spectroscopy : Use H and C NMR to confirm bromine substitution patterns. For example, the bromomethyl group (-CHBr) shows a triplet near δ 4.3 ppm in H NMR due to coupling with adjacent protons .

- Mass spectrometry : High-resolution ESI-MS can distinguish isotopic patterns (e.g., Br vs. Br) to verify molecular weight .

- X-ray crystallography : For structural elucidation, grow single crystals in dichloromethane/hexane and analyze bond lengths/angles (e.g., C-Br bond ~1.9 Å) .

Advanced Research Questions

Q. How does the bromomethyl substituent influence the reactivity of this compound in cross-coupling reactions?

The bromomethyl group (-CHBr) acts as a versatile electrophile in nucleophilic substitutions (e.g., Suzuki-Miyaura couplings). Key factors include:

- Catalyst selection : Pd(PPh) or PdCl(dppf) with KCO base in THF/water mixtures for aryl boronic acid couplings .

- Steric effects : The isoquinoline ring’s planarity may hinder reactivity; use bulky ligands (XPhos) to mitigate steric hindrance .

- Competing pathways : Monitor for debromination (common at elevated temperatures) via GC-MS or H NMR .

Q. What strategies mitigate contradictions in biological activity data for brominated isoquinoline derivatives?

- Control experiments : Compare this compound with analogs lacking the bromomethyl group (e.g., 7-bromoisoquinoline) to isolate substituent effects .

- Solubility optimization : Use co-solvents like DMSO (10% v/v in PBS) to address discrepancies caused by poor aqueous solubility (>5 mg/mL required for in vitro assays) .

- Meta-analysis : Cross-reference toxicity data from structurally similar compounds (e.g., 7-Bromo-8-fluoroquinoline, PubChem CID 69081478) to infer mechanisms .

Q. How can computational methods predict the electronic effects of bromine substituents in isoquinolines?

- DFT calculations : Use Gaussian09 with B3LYP/6-311+G(d,p) basis set to compute HOMO-LUMO gaps and Mulliken charges. Bromine’s electron-withdrawing effect lowers HOMO energy, reducing nucleophilicity .

- Molecular docking : Model interactions with biological targets (e.g., kinases) using AutoDock Vina. The bromomethyl group may enhance binding via hydrophobic interactions .

Q. What are the challenges in quantifying trace impurities in brominated isoquinoline samples?

- Detection limits : Use UPLC-MS/MS (LOQ = 0.1 ppm) to identify halogenated byproducts (e.g., 3-bromo-2,4-dichloroquinoline, PubChem CID 97181858) .

- Column selection : Employ HILIC columns for polar impurities or chiral columns for enantiomeric byproducts .

- Standardization : Calibrate against certified reference materials (CRMs) from reputable suppliers (e.g., Kanto Reagents) .

Methodological Best Practices

- Synthetic scalability : Pilot reactions at 1–5 mmol scale before scaling to >50 mmol. Use flow chemistry for exothermic bromination steps .

- Data reproducibility : Document reaction parameters (e.g., solvent purity, catalyst lot) to minimize batch-to-batch variability .

- Ethical compliance : Follow institutional guidelines for handling brominated compounds (e.g., waste disposal protocols for halogenated organics) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.